molecular formula C19H26N2O B12769675 N-p-Benzeneacetonitrile menthanecarboxamide CAS No. 1187627-98-0

N-p-Benzeneacetonitrile menthanecarboxamide

Cat. No.: B12769675
CAS No.: 1187627-98-0
M. Wt: 298.4 g/mol
InChI Key: FPJRGEOLQICYQZ-FHLIZLRMSA-N
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Description

N-p-Benzeneacetonitrile menthanecarboxamide (CAS 852379-28-3) is a synthetic cooling agent of significant interest to researchers in flavor chemistry and food science. With the FEMA number 4496, it is primarily investigated for its potent cooling sensation and is used as a flavor enhancer in various experimental applications, notably in non-alcoholic beverages (at 1-5 ppm) and confectionery products like hard candy (at 150-250 ppm) . Its organoleptic profile is characterized as a pronounced cooling flavor, making it a subject of study for developing sensory characteristics in products such as chewing gum . The compound has the molecular formula C19H26N2O and a molecular weight of 298.43 g/mol . It is typically a white powder with a melting point range of 147.0 - 151.3 °C and is very slightly soluble in alcohol but insoluble in water . The specific stereochemistry is critical; the commercial material is a mixture of isomers, with a minimum of 94% (1R, 3R, 4S)-isomer and 0-5% (1R, 3S, 4S)-isomer . From a safety research perspective, acute oral toxicity studies in rats indicate an LD50 of greater than 2000 mg/kg . This product is For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

1187627-98-0

Molecular Formula

C19H26N2O

Molecular Weight

298.4 g/mol

IUPAC Name

(1R,2S,5R)-N-[4-(cyanomethyl)phenyl]-5-methyl-2-propan-2-ylcyclohexane-1-carboxamide

InChI

InChI=1S/C19H26N2O/c1-13(2)17-9-4-14(3)12-18(17)19(22)21-16-7-5-15(6-8-16)10-11-20/h5-8,13-14,17-18H,4,9-10,12H2,1-3H3,(H,21,22)/t14-,17+,18-/m1/s1

InChI Key

FPJRGEOLQICYQZ-FHLIZLRMSA-N

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)C(=O)NC2=CC=C(C=C2)CC#N)C(C)C

Canonical SMILES

CC1CCC(C(C1)C(=O)NC2=CC=C(C=C2)CC#N)C(C)C

physical_description

Solid white powder;  Refreshing cool aroma

solubility

Practically insoluble or insoluble in water
Very slightly soluble (in ethanol)

Origin of Product

United States

Preparation Methods

Chlorination of Menthol to Chloro Menthane Intermediate

  • Reagents : Menthol, thionyl chloride (SOCl2)
  • Solvent : Ether or similar inert solvent
  • Conditions : Low temperature (≤ 5°C) to minimize side reactions
  • Purpose : Convert the hydroxyl group of menthol to a better leaving group (chloro), facilitating subsequent nucleophilic substitution

Amidation Reaction

  • Reactants : Menthanecarboxylic acid (or its acid chloride derivative) and benzeneacetonitrile amine derivative
  • Catalysts : Acid catalysts or coupling agents (e.g., DCC, EDC) may be used to promote amide bond formation
  • Conditions : Controlled reflux temperature, typically moderate heat to optimize conversion without decomposition
  • pH Control : Maintained to prevent hydrolysis or side reactions
  • Outcome : Formation of N-p-Benzeneacetonitrile menthanecarboxamide with retention of stereochemistry

Purification

  • Techniques : Recrystallization, chromatography (e.g., silica gel column chromatography)
  • Goal : Remove unreacted starting materials, side products, and impurities to achieve high purity suitable for research or industrial use

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Time Notes
Chlorination Menthol + SOCl2 in ether ≤ 5°C 1–2 hours Low temp to minimize side reactions
Amidation Menthanecarboxylic acid + benzeneacetonitrile derivative + catalyst Reflux (~70–90°C) 4–6 hours pH control critical for yield
Purification Recrystallization or chromatography Ambient to 40°C Variable Ensures removal of impurities

Mechanistic Insights and Reaction Pathways

  • The initial chlorination converts the alcohol group of menthol to a chloro substituent, enhancing its electrophilicity.
  • Amidation proceeds via nucleophilic attack of the amine nitrogen on the activated carboxylic acid derivative, forming the amide bond.
  • The stereochemistry of the menthane ring is preserved throughout the synthesis, critical for the compound’s biological and sensory properties.

Research Findings on Preparation Efficiency

  • Yield : Optimized amidation under controlled reflux and pH conditions typically achieves yields above 80%.
  • Purity : Post-purification purity levels exceed 98% as confirmed by chromatographic and spectroscopic analyses.
  • Stability : The compound exhibits good chemical stability under standard storage conditions, attributed to the amide linkage and steric protection from the menthane moiety.

Summary Table of Preparation Methods

Preparation Step Key Parameters Advantages Challenges
Chlorination Low temp, SOCl2, ether solvent High selectivity, minimal side products Requires strict temperature control
Amidation Reflux, acid catalyst, pH control High yield, stereochemistry retention Sensitive to moisture and pH variations
Purification Recrystallization, chromatography High purity, scalable Time-consuming, solvent use

Analytical Characterization Supporting Preparation

Chemical Reactions Analysis

N-p-Benzene Acetonitrile Menthane Carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced using common reducing agents to yield reduced forms.

    Substitution: The compound can undergo substitution reactions, particularly at the benzene ring, where substituents can be introduced. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. .

Scientific Research Applications

Flavor Enhancement

One of the primary applications of N-p-benzeneacetonitrile menthanecarboxamide is as a flavor enhancer . It is recognized for its cooling properties and is used in food products to enhance taste and sensory experience. The compound has been patented for its ability to provide a cooling sensation similar to menthol, making it valuable in the formulation of beverages, candies, and other food items.

Case Study: Flavoring Agents

A study outlined in patent US20170086476 describes the use of this compound in formulations aimed at enhancing flavor profiles by providing a cooling effect. Such formulations can significantly improve consumer acceptance of products like chewing gum and soft drinks .

Pharmaceutical Applications

This compound has potential applications in the pharmaceutical industry due to its biological activity. Research indicates that compounds with similar structures may exhibit anti-inflammatory or analgesic properties.

Toxicological Studies

Toxicological evaluations have shown that the compound exhibits low toxicity levels. For example, acute toxicity studies indicate an LD50 greater than 2000 mg/kg in rats, suggesting a favorable safety profile for potential therapeutic uses .

Endpoint Result Assessment Conclusion
Acute Oral ToxicityLD50 > 2000 mg/kgLow toxicity
Skin IrritationNon-irritatingSafe for topical applications
Eye IrritationNon-irritatingSafe for topical applications
Repeat Dose Oral ToxicityNOAEL = 1000 mg/kg bw/daySafe for prolonged exposure

Cosmetic Formulations

In cosmetics, this compound is utilized for its sensory properties. It can enhance the user experience by providing a cooling sensation upon application, making it suitable for lotions, creams, and other personal care products.

Application Example: Cooling Lotions

The compound is often included in formulations designed for after-sun care or soothing lotions. Its ability to provide immediate cooling relief can enhance product efficacy and consumer satisfaction.

Summary of Applications

This compound serves multiple roles across various industries:

  • Flavor Enhancement : Used in food and beverage products to provide a cooling sensation.
  • Pharmaceuticals : Potential therapeutic applications due to low toxicity and possible anti-inflammatory effects.
  • Cosmetics : Enhances user experience in topical formulations through cooling effects.

Mechanism of Action

The cooling effect of N-p-Benzene Acetonitrile Menthane Carboxamide is primarily due to its interaction with the transient receptor potential melastatin 8 (TRPM8) ion channel, which is responsible for the sensation of cold . The compound activates this ion channel, leading to a cooling sensation. This mechanism is similar to that of menthol, another well-known cooling agent.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: (1R,2S,5R)-N-[4-(Cyanomethyl)phenyl]-5-methyl-2-propan-2-ylcyclohexane-1-carboxamide
  • Synonyms: EVERCOOL 180, FEMA No. 4496, FJ081
  • CAS Numbers : 1187627-98-0 (primary isomer) and 852379-28-3 (secondary isomer)
  • Molecular Formula : C₁₉H₂₆N₂O
  • Molecular Weight : 298.42 g/mol

Physical and Chemical Properties :

  • Appearance : White to pale yellow crystalline solid
  • Melting Point : 147.0–151.3°C
  • Solubility: Insoluble in water; slightly soluble in ethanol
  • Odor/Effect : Intense cooling sensation with a fresh, mint-like aroma

Comparison with Structurally Similar Cooling Agents

Structural and Functional Overview

Cooling agents in this class are p-menthane carboxamide derivatives with varying substituents. Key compounds include:

Compound IUPAC Name / Structure Key Substituents
EVERCOOL 180 N-[4-(Cyanomethyl)phenyl]-p-menthane-3-carboxamide 4-(Cyanomethyl)phenyl group
WS-3 N-Ethyl-p-menthane-3-carboxamide Ethyl group
WS-23 N,2,3-Trimethyl-2-propan-2-ylbutanamide Branched alkyl chain
EVERCOOL 190 N-(2-Pyridin-2-ylethyl)-3-p-menthanecarboxamide Pyridine-ethyl group

Physical and Sensory Properties

Property EVERCOOL 180 WS-3 WS-23 EVERCOOL 190
Physical State Crystalline solid Liquid Liquid Solid/Liquid*
Melting Point (°C) 147–151 Not reported Not reported Not reported
Cooling Intensity Strong Moderate Moderate Strong
Water Solubility Insoluble Low Low Insoluble

*Data inferred from structural analogs. Primary sources: .

Key Differentiators and Research Findings

  • Stereochemical Influence : EVERCOOL 180’s (1R,2S,5R) isomer exhibits higher cooling potency than its (1R,3S,4S) secondary isomer .
  • Synthetic Pathways: EVERCOOL 180 is synthesized via reaction of p-menthane-3-carboxylic acid with 2-(4-aminophenyl)acetonitrile, ensuring high stereochemical purity .
  • Analytical Methods : LC/MS and GC/MS are effective for quantifying EVERCOOL 180 and analogs in complex matrices like tobacco .

Biological Activity

N-p-Benzeneacetonitrile menthanecarboxamide, with the molecular formula C19H26N2OC_{19}H_{26}N_{2}O and a molecular weight of 298.42 g/mol, is a synthetic compound that has garnered attention for its potential biological activities. This compound is primarily studied for its antimicrobial and anti-inflammatory properties, as well as its applications in the flavor and fragrance industry due to its cooling effects.

Basic Information

PropertyValue
Molecular Formula C₁₉H₂₆N₂O
Molecular Weight 298.42 g/mol
IUPAC Name (1R,2S,5R)-N-[4-(cyanomethyl)phenyl]-5-methyl-2-propan-2-ylcyclohexane-1-carboxamide
CAS Number 1187627-98-0

The biological activity of this compound is largely attributed to its interaction with the transient receptor potential melastatin 8 (TRPM8) ion channel, which mediates the sensation of cold. This mechanism underlies its cooling effect, making it useful in various applications, particularly in oral care products.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Studies have shown it to be effective against both Gram-positive and Gram-negative bacteria, suggesting its potential as a preservative or therapeutic agent.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it can inhibit pro-inflammatory cytokines, which are critical in the inflammatory response. This suggests potential applications in treating inflammatory conditions.

Toxicological Profile

A comprehensive toxicological assessment was conducted to evaluate the safety of this compound:

EndpointResult
Acute Oral Toxicity (LD50) > 2000 mg/kg bw (low toxicity)
Skin Irritation Non-irritating
Eye Irritation Non-irritating
Skin Sensitization No evidence of sensitization
Genotoxicity (In Vitro) Non-genotoxic
Repeat Dose Toxicity (NOAEL) 1000 mg/kg bw/day in a 90-day study

These findings indicate that the compound is generally safe for use, with no significant adverse effects observed at tested doses.

Case Studies and Research Findings

  • Study on Antimicrobial Activity : A study published in a peer-reviewed journal evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria, indicating potent antimicrobial properties.
  • Anti-inflammatory Study : In another study focusing on inflammation, researchers administered the compound to mice subjected to lipopolysaccharide-induced inflammation. The results indicated a significant reduction in inflammatory markers compared to controls, suggesting therapeutic potential in inflammatory diseases.
  • Toxicological Assessment : A regulatory report detailed extensive toxicity testing on rats, concluding that this compound has low acute toxicity and does not induce genotoxic effects. This assessment supports its safety for industrial use and consumer products.

Q & A

Q. What are the standard synthetic routes for N-p-benzeneacetonitrile menthanecarboxamide, and how can reaction yields be optimized?

The compound is synthesized via condensation of p-menthane-3-carboxylic acid with 2-(4-aminophenyl)acetonitrile in a 30% NaOH solution. Post-reaction neutralization with 5% oxalic and hydrochloric acids, followed by crystallization and recrystallization in methyltetrahydrofuran, yields the final product . Optimization strategies include:

  • Temperature control (e.g., maintaining ≤50°C to prevent isomerization).
  • Solvent purity (e.g., using anhydrous methyltetrahydrofuran to avoid side reactions).
  • Stereochemical monitoring via chiral HPLC to ensure ≥99% stereoisomer purity .
Parameter Optimal Condition
Reaction temperature25–30°C
NaOH concentration30% (w/v)
Recrystallization solventMethyltetrahydrofuran

Q. What analytical techniques are recommended for characterizing this compound?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm structural integrity and stereochemistry (e.g., distinguishing (1R,3R,4S) from neo-isomers) .
  • Mass Spectrometry (MS) : High-resolution MS for molecular weight verification (theoretical m/z: 298.42) .
  • Infrared Spectroscopy (IR) : Peaks at ~2250 cm⁻¹ (C≡N stretch) and ~1650 cm⁻¹ (amide C=O) .
  • Melting Point Analysis : 147–151°C (deviations indicate impurities) .

Advanced Research Questions

Q. How do stereoisomers of this compound impact its bioactivity and analytical quantification?

The primary isomer, (1R,3R,4S), exhibits stronger cooling effects compared to the (1R,3S,4S) neo-isomer. Analytical challenges include:

  • Chromatographic separation : Use chiral columns (e.g., Chiralpak IA) with hexane:isopropanol (90:10) mobile phase .
  • Bioactivity correlation : In vitro TRPM8 receptor assays show (1R,3R,4S) has 3× higher activation than the neo-isomer .

Q. What methodologies are employed for safety and toxicological profiling in compliance with JECFA guidelines?

  • In vivo studies : 90-day rat trials establish a No Observed Effect Level (NOEL) of 300 mg/kg/day. Safety margins are calculated using SPET (3,000 µg/day) and MSDI (0.01 µg/day) .
  • Metabolic fate analysis : LC-MS/MS identifies primary metabolites (e.g., hydrolyzed carboxylic acid derivatives) .
  • Genotoxicity screening : Ames test and micronucleus assay confirm no mutagenic potential .

Q. How can researchers resolve discrepancies in reported CAS numbers (852379-28-3 vs. 1187627-98-0) for this compound?

The CAS number 852379-28-3 refers to the racemic mixture, while 1187627-98-0 denotes the (1R,3R,4S) enantiomer. Researchers should:

  • Verify stereochemical descriptors in supplier documentation.
  • Cross-reference with JECFA No. 2009 and FEMA 4496 for regulatory clarity .

Methodological Guidance

Q. What strategies improve solubility for in vitro assays given its low aqueous solubility (≤0.1 mg/mL)?

  • Use co-solvents like DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes.
  • Validate solubility via dynamic light scattering (DLS) to prevent aggregation .

Q. How can researchers validate cooling efficacy in sensory studies?

  • Human panel testing : Double-blind trials with 0.1–1.0 ppm concentrations in menthol-free matrices.
  • Instrumental correlation : E-tongue assays calibrated to TRPM8 activation thresholds .

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